

RMC-4550: A Technical Guide to a Potent Allosteric SHP2 Inhibitor

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Compound of Interest		
Compound Name:	RMC-4550	
Cat. No.:	B610504	Get Quote

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This technical guide provides an in-depth overview of **RMC-4550**, a potent and selective allosteric inhibitor of the Src homology-2 domain-containing protein tyrosine phosphatase 2 (SHP2). This document details its chemical properties, mechanism of action, relevant signaling pathways, and key experimental protocols for its investigation.

Core Compound Data

RMC-4550 is a critical tool for researchers studying cellular signaling pathways implicated in oncology and other diseases. The fundamental properties of **RMC-4550** are summarized below.

Property	Value	Reference
CAS Number	2172651-73-7	[1][2][3][4]
Molecular Weight	437.36 g/mol	[2][5]
Molecular Formula	C21H26Cl2N4O2	[1][4][6]

Mechanism of Action and Signaling Pathway

RMC-4550 functions as a highly selective, allosteric inhibitor of SHP2.[2][5] SHP2 is a non-receptor protein tyrosine phosphatase that plays a crucial role in the RAS/MAPK signaling







cascade, a pathway frequently dysregulated in various cancers.

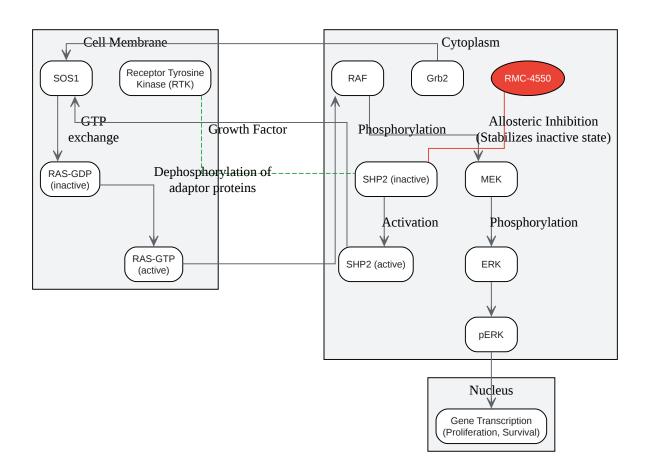
Unlike orthosteric inhibitors that target the active site, **RMC-4550** binds to a distinct allosteric pocket on the SHP2 protein. This binding stabilizes SHP2 in its auto-inhibited conformation. In this inactive state, the N-SH2 domain of SHP2 blocks its own protein tyrosine phosphatase (PTP) domain, preventing it from dephosphorylating its substrates.

The activation of receptor tyrosine kinases (RTKs) by growth factors normally leads to the recruitment and activation of SHP2. Activated SHP2 then dephosphorylates specific residues on adaptor proteins, such as Grb2-associated binder 1 (GAB1), which facilitates the recruitment of the Son of Sevenless (SOS1) guanine nucleotide exchange factor to the membrane. SOS1, in turn, catalyzes the exchange of GDP for GTP on RAS, leading to its activation. Activated RAS then initiates a downstream phosphorylation cascade through RAF, MEK, and finally ERK (extracellular signal-regulated kinase). The phosphorylation of ERK (pERK) leads to its translocation to the nucleus, where it regulates the transcription of genes involved in cell proliferation, differentiation, and survival.

By locking SHP2 in its inactive state, **RMC-4550** effectively uncouples the upstream RTK signaling from downstream RAS activation, thereby inhibiting the entire MAPK pathway.

Below is a diagram illustrating the SHP2-mediated RAS/MAPK signaling pathway and the point of intervention by **RMC-4550**.





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